molecular formula C23H26N2O3S2 B2375354 ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 450349-16-3

ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2375354
CAS No.: 450349-16-3
M. Wt: 442.59
InChI Key: QPYRCUXPTZSFTA-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs . The indole moiety is attached to a tetrahydrobenzo[b]thiophene group via an amide linkage. The tetrahydrobenzo[b]thiophene group is a sulfur-containing heterocycle, which may contribute unique properties to the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond between the indole and tetrahydrobenzo[b]thiophene moieties. This could potentially be achieved through a condensation reaction between the corresponding carboxylic acid and amine .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The amide bond could potentially be hydrolyzed under acidic or basic conditions, and the indole moiety could potentially undergo electrophilic substitution reactions .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used as a building block in the synthesis of new heterocycles. These synthesized compounds have shown potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting potential applications in cancer research and treatment (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-Rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This suggests its potential use in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Properties

Synthesized compounds related to the chemical have been evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential. This indicates the relevance of these compounds in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Antitumor Activity

Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including those structurally similar to the subject compound, have shown potential antitumor activity against various human tumor cell lines. Notably, one analog exhibited remarkable activity against the RPMI-8226 leukemia cell line, suggesting the potential of these compounds in cancer therapy (El-Subbagh, Abadi, & Lehmann, 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have been found to have biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Future research could potentially explore the synthesis of this compound and its derivatives, as well as their potential applications. Given the biological activity of many indole derivatives, this compound could potentially have interesting biological properties .

Properties

IUPAC Name

ethyl 2-[2-(1-methylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-4-28-23(27)20-16-10-6-8-12-18(16)30-22(20)24-21(26)14(2)29-19-13-25(3)17-11-7-5-9-15(17)19/h5,7,9,11,13-14H,4,6,8,10,12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYRCUXPTZSFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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